molecular formula C11H8N2O2 B8285685 5-(Furan-2-yl)-7-aza-oxindole

5-(Furan-2-yl)-7-aza-oxindole

Cat. No. B8285685
M. Wt: 200.19 g/mol
InChI Key: ZMLHMFSCSAVUTA-UHFFFAOYSA-N
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Patent
US06369086B1

Procedure details

5-Bromo-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one (0.75 g, 3.52 mmol), 2-tributyltinfuran (1.26 g, 3.52 mmol), tetraethylammonium chloride hydrate (1.94 g, 10.6 mmol) were combined and dissolved in acetonitrile (10 mL) at room temperature under an atmosphere of nitrogen. Bistriphenylphosphine dichloropalladium (II) (0.25 g, 0.35 mmol) was added, and the reaction was warmed to 85° C. for 16 hours. The reaction was cooled to room temperature and diluted with aqueous KF (10%, 60 mL). This was stirred for 20 minutes and then diluted with EtOAc (60 mL). The biphasic system was passed through celite, the layers separated, and the volatiles removed in vacuo. The resulting residue was triturated with diethyl ether, and the solids were collected by filtration to afford the title compound as a light yelow solid (0.28 g, 36% yield). 1H NMR 300 MHz (DMSO-d6): δ11.18 (bs, 1H); 8.45 (s,1H); 7.92 (s, 1H); 7.79 (s, 1H); 6.95 (d, 1H); 6.60 (d, 1H); 3.64 (s, 2H). APCI m/z 201 (M+1).
Quantity
0.75 g
Type
reactant
Reaction Step One
[Compound]
Name
Bistriphenylphosphine dichloropalladium (II)
Quantity
0.25 g
Type
reactant
Reaction Step Two
Name
Quantity
60 mL
Type
reactant
Reaction Step Three
Quantity
1.94 g
Type
catalyst
Reaction Step Four
Quantity
10 mL
Type
solvent
Reaction Step Five
Name
Quantity
60 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:3]=[C:4]2[CH2:10][C:9](=[O:11])[NH:8][C:5]2=[N:6][CH:7]=1.[CH3:12][CH2:13][O:14][C:15]([CH3:17])=O>O.[Cl-].C([N+](CC)(CC)CC)C.C(#N)C.[F-].[K+]>[O:14]1[CH:15]=[CH:17][CH:12]=[C:13]1[C:2]1[CH:3]=[C:4]2[CH2:10][C:9](=[O:11])[NH:8][C:5]2=[N:6][CH:7]=1 |f:2.3.4,6.7|

Inputs

Step One
Name
Quantity
0.75 g
Type
reactant
Smiles
BrC=1C=C2C(=NC1)NC(C2)=O
Step Two
Name
Bistriphenylphosphine dichloropalladium (II)
Quantity
0.25 g
Type
reactant
Smiles
Step Three
Name
Quantity
60 mL
Type
reactant
Smiles
CCOC(=O)C
Step Four
Name
Quantity
1.94 g
Type
catalyst
Smiles
O.[Cl-].C(C)[N+](CC)(CC)CC
Step Five
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)#N
Step Six
Name
Quantity
60 mL
Type
solvent
Smiles
[F-].[K+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
85 °C
Stirring
Type
CUSTOM
Details
This was stirred for 20 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction was cooled to room temperature
CUSTOM
Type
CUSTOM
Details
the layers separated
CUSTOM
Type
CUSTOM
Details
the volatiles removed in vacuo
CUSTOM
Type
CUSTOM
Details
The resulting residue was triturated with diethyl ether
FILTRATION
Type
FILTRATION
Details
the solids were collected by filtration

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
O1C(=CC=C1)C=1C=C2C(=NC1)NC(C2)=O
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 0.28 g
YIELD: PERCENTYIELD 36%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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